molecular formula C13H18N4OS B2687906 4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 923748-98-5

4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2687906
CAS No.: 923748-98-5
M. Wt: 278.37
InChI Key: GWSRIUVCUBNOLV-UHFFFAOYSA-N
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Description

4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound contains a furan ring, a piperidine ring, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the triazole ring: The triazole ring can be synthesized via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions using suitable piperidine derivatives.

    Thiol group addition: The thiol group can be introduced through nucleophilic substitution or addition reactions using thiol-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol: shares similarities with other heterocyclic compounds containing furan, piperidine, and triazole rings.

    4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the methyl group on the piperidine ring.

    4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-amine: Similar structure but contains an amine group instead of a thiol group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(furan-2-ylmethyl)-3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-10-4-6-16(7-5-10)12-14-15-13(19)17(12)9-11-3-2-8-18-11/h2-3,8,10H,4-7,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSRIUVCUBNOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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